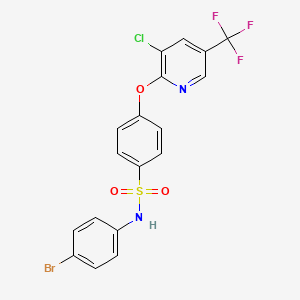

N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide

Description

N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a sulfonamide derivative characterized by a bromophenyl group and a substituted pyridinyloxy moiety. The compound integrates a trifluoromethyl (-CF₃) group, which enhances its lipophilicity and metabolic stability, and a benzenesulfonamide core, a structural motif common in bioactive molecules.

Properties

IUPAC Name |

N-(4-bromophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClF3N2O3S/c19-12-1-3-13(4-2-12)25-29(26,27)15-7-5-14(6-8-15)28-17-16(20)9-11(10-24-17)18(21,22)23/h1-10,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGPKLZQFRHQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H13BrClF3N2O2S

- Molecular Weight : 458.71 g/mol

- CAS Number : Not specified in the sources.

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

- Inhibition of Enzymatic Activity : Sulfonamides often act as inhibitors of certain enzymes involved in metabolic pathways. The presence of the bromophenyl and pyridinyl moieties may enhance this inhibitory effect through specific interactions with enzyme active sites.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by inhibiting bacterial folic acid synthesis. This mechanism may be applicable to this compound, potentially making it effective against certain bacterial strains.

- Cardiovascular Effects : Research on related sulfonamide derivatives indicates that they can influence perfusion pressure and coronary resistance in cardiovascular models. For instance, studies have shown that certain sulfonamides can modulate calcium channel activity, leading to changes in blood pressure regulation .

Study 1: Cardiovascular Effects

A study evaluated the impact of various benzenesulfonamide derivatives on isolated rat hearts. The results indicated that specific compounds significantly decreased perfusion pressure and coronary resistance compared to control groups. The findings suggest that these compounds may interact with biomolecules involved in cardiovascular regulation .

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | - | - |

| Sulfonamide A | 0.001 | Decreased | Decreased |

| Sulfonamide B | 0.001 | Decreased | Decreased |

Study 2: Antimicrobial Activity

In a screening study, related sulfonamide compounds were tested for their antimicrobial efficacy against various bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating potential therapeutic applications for this compound in treating infections caused by resistant strains .

Comparative Analysis with Other Compounds

To understand the relative biological activity of this compound, it is useful to compare it with related sulfonamides:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The trifluoromethyl (-CF₃) group in all compounds increases lipid solubility, enhancing membrane permeability. Bromine in the target compound may further elevate logP values compared to chlorine-substituted analogs .

- Stability : Sulfonamides generally exhibit higher hydrolytic stability compared to esters (e.g., haloxyfop derivatives), which are prone to enzymatic or environmental degradation .

Toxicity and Regulatory Status

- Haloxyfopetoxyethyl: Banned due to carcinogenicity in animal studies, highlighting the risks associated with ester-based formulations .

- Chlorfluazuron : Classified as a "foreign use" pesticide with tolerances pending, indicating regulatory scrutiny over its environmental persistence .

- Target Compound: No direct toxicity data are available, but its sulfonamide core may pose lower carcinogenic risk compared to ester derivatives .

Research Findings and Data

- Synthetic Routes : The target compound can be synthesized via nucleophilic substitution between 4-bromobenzenesulfonamide and 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy precursors, analogous to methods described for haloxyfop intermediates .

- Crystallographic Data : Related benzenesulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) exhibit planar sulfonamide groups and hydrogen-bonding networks, which influence their crystalline packing and bioavailability .

Q & A

What are the recommended synthetic routes for this compound, and what are the critical optimization steps?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyridinyl ether intermediate via nucleophilic aromatic substitution between 3-chloro-5-(trifluoromethyl)-2-pyridinol and 4-fluorobenzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2: Bromination of the phenyl ring using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to introduce the 4-bromophenyl group .

- Critical Optimization:

How can spectroscopic and crystallographic techniques be used to characterize this compound?

Methodological Answer:

- NMR (¹H/¹³C):

- X-ray Crystallography:

What are the hypothesized biological targets, and how can binding assays validate them?

Methodological Answer:

- Hypothesized Targets:

- Validation Assays:

- Enzyme Inhibition: Use fluorescence polarization assays with labeled AcpS-PPTase and monitor competitive displacement of native substrates.

- MIC Testing: Evaluate antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative strains, noting discrepancies in potency that may indicate target specificity .

How do physicochemical properties (e.g., logP, solubility) influence bioactivity?

Methodological Answer:

- logP (Calculated): ~3.5 (via ChemDraw), indicating moderate hydrophobicity. This facilitates membrane permeability but may limit aqueous solubility.

- Solubility Enhancement: Co-solvents (e.g., 10% DMSO in PBS) or nanoformulation (liposomal encapsulation) can improve bioavailability for in vitro assays .

- Structural Modifications: Introducing polar groups (e.g., -OH or -NH₂) to the benzene ring could balance logP without compromising target affinity .

How to design experiments to validate dual-target inhibition (e.g., AcpS-PPTase and FabH)?

Methodological Answer:

- Dual Enzymatic Assays:

- Perform parallel kinetic assays with purified AcpS-PPTase and FabH (β-ketoacyl-ACP synthase III).

- Use IC₅₀ comparisons: A compound with IC₅₀ < 1 µM for both enzymes suggests dual inhibition.

- Resistance Studies:

- Compare bacterial resistance rates against this compound versus single-target inhibitors. Lower resistance emergence supports dual-target efficacy .

How to resolve contradictions in reported antibacterial activity across studies?

Methodological Answer:

- Variable Factors:

- Strain-specific efflux pump activity (e.g., P. aeruginosa vs. E. coli).

- Media composition (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar) affecting compound stability.

- Systematic Re-evaluation:

What strategies improve synthetic yield in the final sulfonamide coupling step?

Methodological Answer:

- Catalyst Screening:

- Use Pd(II) catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to accelerate coupling between bromophenyl and sulfonamide intermediates.

- Microwave-Assisted Synthesis:

- Workup Optimization:

How to perform SAR studies to optimize antibacterial potency?

Methodological Answer:

- Core Modifications:

- 3D-QSAR Modeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.